molecular formula C6H12N4S B13237784 Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine

Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine

Cat. No.: B13237784
M. Wt: 172.25 g/mol
InChI Key: ULEIJIOZNQKEBD-UHFFFAOYSA-N
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Description

Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine is an organic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then further reacted with methylamine under appropriate conditions to produce the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a sulfanyl group, which are known to contribute to its biological activities. The molecular formula is C12H16N4SC_{12}H_{16}N_4S with a molecular weight of approximately 264.35 g/mol. The presence of these functional groups suggests potential applications in treating various diseases, including fungal infections and cancer.

Triazole compounds often exert their biological effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism typically involves:

  • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
  • Modulation of Receptor Function : Some compounds may alter receptor activity, influencing cellular signaling pathways.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. They act primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately fungal cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways.

Study on Antioxidant and Antibacterial Activities

A study published in PMC examined a series of alkyl thio-1,2,4-triazole compounds that demonstrated significant antioxidant and antibacterial activities. The findings indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid, suggesting their potential utility in pharmaceutical applications .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of triazole derivatives with target enzymes. For example, compounds were found to exhibit high binding affinities (docking scores ≤ -9.0 kcal/mol) with bacterial enzyme targets, indicating strong interactions that could lead to effective antibacterial action .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Nitrophenyl)-2-{(4-Pyridinyl)methyl}-4H-1,2,4-triazoleTriazole ring with nitro substitutionAnticancer
Ethyl ((4-Phenyl-5-Pyridin-4-yl)-4H-1,2,4-triazol-3-thiol) AcetateTriazole ring with thiol groupAntifungal
5-Mercapto(substitutedthio)-1,2,4-triazolesAlkylthio groupsAntioxidant and antibacterial

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

N-methyl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine

InChI

InChI=1S/C6H12N4S/c1-7-3-4-11-6-9-8-5-10(6)2/h5,7H,3-4H2,1-2H3

InChI Key

ULEIJIOZNQKEBD-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=NN=CN1C

Origin of Product

United States

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